

Application Notes and Protocols for NCGC1481 in In Vitro Experiments

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Compound of Interest

Compound Name: NCGC1481

Cat. No.: B15611948

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Introduction

NCGC1481 is a potent, type I multi-kinase inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), Interleukin-1 receptor-associated kinase 1 (IRAK1), and IRAK4.[1][2] Activating mutations in FLT3 are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[3] While several FLT3 inhibitors have been developed, their efficacy is often limited by both target-dependent and target-independent resistance mechanisms.[3] **NCGC1481** has demonstrated superior antileukemic activity against clinically relevant FLT3-mutant AML cells, both in vitro and in vivo, by effectively overcoming adaptive resistance.[2][3] This is achieved through the dual inhibition of FLT3 and the IRAK1/4-mediated compensatory signaling pathways, which often involve the activation of Ras/MAPK and NF-κB.[4]

These application notes provide detailed protocols for the preparation and use of **NCGC1481** in various in vitro experiments to assess its efficacy and mechanism of action in cancer cell lines, particularly those harboring FLT3 mutations.

Mechanism of Action

NCGC1481 exerts its anti-leukemic effects by simultaneously inhibiting the kinase activities of FLT3, IRAK1, and IRAK4. In FLT3-mutated AML, the constitutive activation of the FLT3 receptor drives downstream signaling pathways such as STAT5, promoting cell proliferation and survival.[5] Inhibition of FLT3 by **NCGC1481** directly blocks this oncogenic signaling.[1][3]

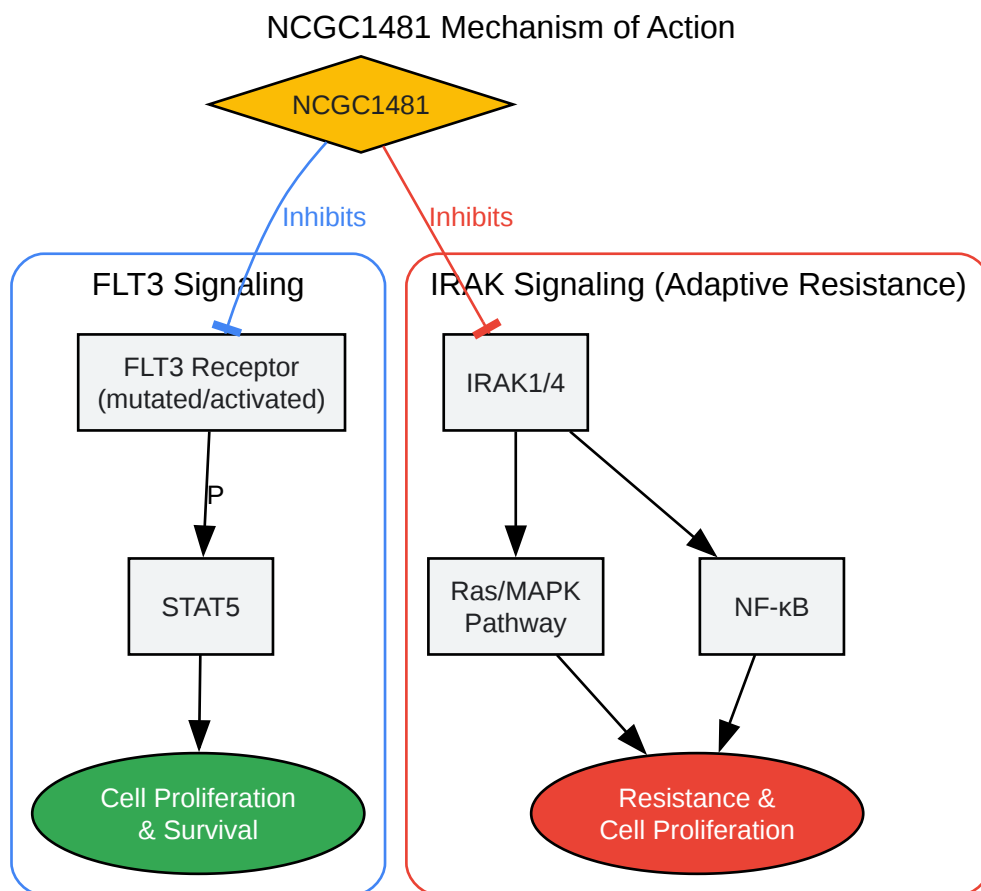
Furthermore, treatment with FLT3 inhibitors can lead to adaptive resistance through the activation of compensatory signaling pathways. One such mechanism involves the upregulation of IRAK1 and IRAK4, which can subsequently activate downstream effectors like Ras/MAPK and the transcription factor NF- κ B, promoting cell survival.[4] By inhibiting IRAK1 and IRAK4, **NCGC1481** effectively abrogates this escape mechanism, leading to a more durable inhibition of leukemic cell growth.[2][4]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of **NCGC1481** against various kinases and cancer cell lines.

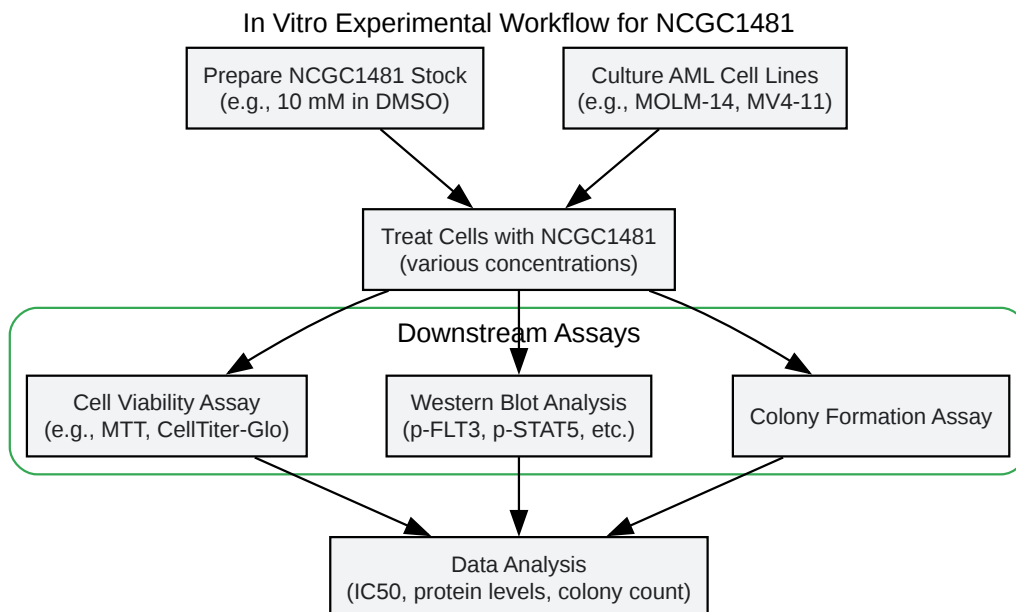
Target/Cell Line	Assay Type	IC50/Kd	Reference
FLT3	Kinase Assay	<0.5 nM (IC50)	[1]
IRAK1	Kinase Assay	22.6 nM (IC50)	[1]
IRAK4	Kinase Assay	0.8 nM (IC50)	[1]
FLT3	Binding Assay	0.3 nM (Kd)	
IRAK1	Binding Assay	2.9 nM (Kd)	
IRAK4	Binding Assay	0.3 nM (Kd)	
MOLM-14 (FLT3-ITD)	Cell Viability	~10 nM (IC50)	[1][3]
MV4-11 (FLT3-ITD)	Cell Viability	~10 nM (IC50)	
MOLM-14 (FLT3-ITD, D835Y)	Cell Viability	Potent Inhibition	

Signaling Pathway and Experimental Workflow



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Caption: **NCGC1481** inhibits both FLT3 and IRAK1/4 signaling pathways.



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Caption: A typical workflow for in vitro evaluation of **NCGC1481**.

Experimental Protocols

Preparation of NCGC1481 Stock Solution

Materials:

- **NCGC1481** powder
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes

Protocol:

- To prepare a 10 mM stock solution, dissolve the appropriate amount of **NCGC1481** powder in sterile DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
- Vortex thoroughly until the powder is completely dissolved.
- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Cell Culture and Treatment

Recommended Cell Lines:

- MOLM-14: Human AML cell line with FLT3-ITD mutation.
- MV4-11: Human AML cell line with FLT3-ITD mutation.

Culture Conditions:

- Culture MOLM-14 and MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[\[2\]](#)[\[6\]](#)
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.[\[3\]](#)
- Subculture the cells every 2-3 days to maintain exponential growth.[\[3\]](#) For MV4-11, maintain cell density between 3 x 10⁵ and 1 x 10⁶ cells/ml.[\[7\]](#)

Treatment Protocol:

- On the day of the experiment, thaw an aliquot of the **NCGC1481** stock solution at room temperature.
- Prepare serial dilutions of **NCGC1481** in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent toxicity.

- Include a vehicle control (DMSO at the same final concentration as the highest **NCGC1481** concentration) in all experiments.

Cell Viability Assay (MTT Assay)

Materials:

- AML cells (e.g., MOLM-14, MV4-11)
- 96-well plates
- **NCGC1481** stock solution
- Complete culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

Protocol:

- Seed AML cells in a 96-well plate at a density of 1×10^4 to 5×10^4 cells per well in 100 μ L of complete culture medium.
- Incubate the plate for 24 hours at 37°C.
- Treat the cells with various concentrations of **NCGC1481** (e.g., 0.1 nM to 1 μ M) in triplicate. Include a vehicle control.
- Incubate the plate for 48-72 hours at 37°C.
- Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Add 100 μ L of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

Materials:

- AML cells treated with **NCGC1481**
- Ice-cold PBS
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, anti-p-p65, anti-p65, anti- β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Protocol:

- Seed AML cells and treat with **NCGC1481** (e.g., 10 nM, 100 nM) for a specified time (e.g., 2-24 hours).

- Harvest cells by centrifugation and wash once with ice-cold PBS.
- Lyse the cell pellet in RIPA buffer on ice for 30 minutes.
- Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant using a BCA assay.
- Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
- Densitometry analysis can be performed to quantify changes in protein phosphorylation and expression levels.

Colony Formation Assay

Materials:

- AML cells (e.g., MOLM-14, MV4-11)
- Methylcellulose-based semi-solid medium
- 6-well plates
- **NCGC1481** stock solution
- Complete culture medium

- Crystal violet staining solution

Protocol:

- Prepare a single-cell suspension of AML cells.
- Mix the cells with methylcellulose-based medium containing various concentrations of **NCGC1481** (e.g., 1 nM, 10 nM, 100 nM) or vehicle control.
- Plate the cell-methylcellulose mixture in 6-well plates at a low density (e.g., 500-1000 cells per well).
- Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 10-14 days, or until colonies are visible.
- Stain the colonies with crystal violet solution.
- Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
- Calculate the percentage of colony formation inhibition relative to the vehicle control.^[1]

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